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(4-Methylpyrimidin-5-yl)methanol Documentation Hub

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  • Product: (4-Methylpyrimidin-5-yl)methanol
  • CAS: 954226-87-0

Core Science & Biosynthesis

Foundational

(4-Methylpyrimidin-5-yl)methanol CAS 954226-87-0 properties

Topic: (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals CAS 954226-87-0[1][2] Executive Summary (4-Methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

CAS 954226-87-0[1][2]

Executive Summary

(4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) is a functionalized pyrimidine scaffold serving as a critical intermediate in medicinal chemistry and agrochemical synthesis. Distinguished by its 5-hydroxymethyl and 4-methyl substitution pattern, this compound acts as a "de-amino" analog of the thiamine (Vitamin B1) pyrimidine ring, making it a valuable probe for studying thiamine-dependent enzymes. Furthermore, its low molecular weight (<130 Da) and amphiphilic nature position it as a high-value fragment for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinase hinge regions where the pyrimidine nitrogens can serve as key hydrogen bond acceptors.

Chemical Identity & Physicochemical Profiling

Nomenclature & Identification
PropertyDetail
IUPAC Name (4-Methylpyrimidin-5-yl)methanol
CAS Number 954226-87-0
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES Cc1ncncc1CO
InChI Key Derived from structure
Physicochemical Properties

Note: Experimental data for this specific CAS is limited; values below represent high-confidence predictive models based on the pyrimidine methanol scaffold.

ParameterValue / DescriptionImplications for Research
Physical State White to off-white solid or viscous oilEasy handling for solid-phase synthesis.
Solubility High: DMSO, Methanol, EthanolModerate: Water, DCMSuitable for biochemical assays (aqueous buffers) and organic synthesis.
LogP (Predicted) -0.3 to 0.2High hydrophilicity; excellent lead-like properties for oral bioavailability.
pKa (Predicted) ~1.5 (Pyrimidine N)Weakly basic; remains neutral at physiological pH (7.4), aiding membrane permeability.
H-Bond Donors 1 (Hydroxyl -OH)Critical for active site interactions (e.g., Ser/Thr residues).
H-Bond Acceptors 3 (N1, N3, Oxygen)Key vectors for kinase hinge binding.

Synthetic Pathways & Methodologies

The synthesis of (4-Methylpyrimidin-5-yl)methanol typically proceeds via the reduction of its corresponding ester precursor. This route is preferred over direct ring functionalization due to the regioselectivity challenges associated with pyrimidine electrophilic substitution.

Primary Route: Reductive Ester Cleavage

Reaction Logic: The 5-position of the pyrimidine ring is electron-deficient. To install a hydroxymethyl group, it is most efficient to start with Ethyl 4-methylpyrimidine-5-carboxylate , which can be synthesized via the condensation of ethyl acetoacetate and formamidine (or equivalent). The ester is then reduced using Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen.

  • Reagent Prep: Suspend LiAlH₄ (1.2 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Addition: Dissolve Ethyl 4-methylpyrimidine-5-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).

  • Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–10% MeOH/DCM).

Visualization of Synthetic Logic

Synthesis Start Ethyl acetoacetate + Formamidine Intermediate Ethyl 4-methylpyrimidine- 5-carboxylate Start->Intermediate Cyclocondensation Product (4-Methylpyrimidin-5-yl)methanol (Target) Intermediate->Product Ester Reduction Reagent LiAlH4 / THF (Reduction) Reagent->Intermediate

Figure 1: Retrosynthetic logic for the generation of the target alcohol from accessible precursors.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

(4-Methylpyrimidin-5-yl)methanol is a "Rule of 3" compliant fragment (MW < 300, LogP < 3, H-donors < 3).

  • Kinase Inhibition: The pyrimidine motif is a privileged scaffold for ATP-competitive inhibitors. The N1 and N3 atoms can accept hydrogen bonds from the kinase hinge region (e.g., backbone NH of amino acids). The 5-hydroxymethyl group provides a vector to explore the "gatekeeper" region or solvent-exposed front pockets.

  • Solubility Handle: Replacing a phenyl ring with this pyrimidine-methanol moiety often improves aqueous solubility by 10–50 fold due to the reduced lipophilicity and hydrogen-bonding potential.

Thiamine (Vitamin B1) Analog Studies

Thiamine consists of a 4-amino-2-methyl-5-pyrimidinylmethyl moiety linked to a thiazole.[4]

  • Mechanistic Probe: The target compound lacks the 4-amino group. In enzymatic studies involving Thiamine Pyrophosphokinase (TPK), this compound serves as a negative control or competitive inhibitor to determine the essentiality of the 4-amino group for substrate recognition.

  • Biosynthesis: It is used to study the salvage pathways of pyrimidines in bacteria (E. coli, S. aureus), specifically investigating if "de-amino" precursors can be aminated enzymatically in vivo.

Structural Interaction Map

Interactions Compound (4-Methylpyrimidin-5-yl)methanol N_Acceptor N1/N3 Atoms: H-Bond Acceptors (Kinase Hinge Binding) Compound->N_Acceptor OH_Donor 5-CH2OH Group: H-Bond Donor/Acceptor (Solvent Interaction / Gatekeeper) Compound->OH_Donor Methyl 4-Methyl Group: Hydrophobic Van der Waals (Selectivity Pocket) Compound->Methyl

Figure 2: Pharmacophore mapping of the compound highlighting key interaction vectors for protein binding.

Analytical Characterization

To validate the identity of CAS 954226-87-0, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0 ppm (s, 1H): H-2 proton (Deshielded, between nitrogens).

    • δ 8.6 ppm (s, 1H): H-6 proton.

    • δ 5.2 ppm (t, 1H): -OH hydroxyl proton (if DMSO is dry).

    • δ 4.5 ppm (d, 2H): -CH₂-O methylene group.

    • δ 2.4 ppm (s, 3H): -CH₃ methyl group at C4.

  • LC-MS:

    • ESI+: [M+H]⁺ peak at m/z ~125.1.

    • Retention Time: Early eluting on C18 reverse-phase columns due to high polarity.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon) at 2–8°C.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents (e.g., KMnO₄) which may oxidize the alcohol to the aldehyde or carboxylic acid.

References

  • Jain, V. et al. (2018). Synthesis and biological evaluation of pyrimidine-based kinase inhibitors. Journal of Medicinal Chemistry. (General reference for pyrimidine scaffold utility).
  • Begley, T. P. et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology, 171(5), 293–300.
  • PubChem . (2024). Compound Summary: Pyrimidine-5-methanol derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Suppliers and price of (4-Methylpyrimidin-5-yl)methanol CAS 954226-87-0

An in-depth technical guide on (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0), structured for researchers and procurement specialists in drug discovery.[1] CAS Registry Number: 954226-87-0 Synonyms: 5-Hydroxymethyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0), structured for researchers and procurement specialists in drug discovery.[1]

CAS Registry Number: 954226-87-0 Synonyms: 5-Hydroxymethyl-4-methylpyrimidine; (4-Methyl-5-pyrimidinyl)methanol Chemical Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol [1][2]

Executive Summary

(4-Methylpyrimidin-5-yl)methanol is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1] Structurally, it consists of a pyrimidine ring substituted with a methyl group at the C4 position and a hydroxymethyl group at the C5 position. This specific substitution pattern makes it a critical intermediate for installing the 4-methylpyrimidin-5-yl-methyl moiety, a pharmacophore often explored in kinase inhibitors and thiamine (Vitamin B1) analog development.

Unlike commoditized solvents or reagents, this compound is classified as a Fine Chemical Intermediate . Its availability is concentrated among specialized synthesis vendors, and procurement typically follows a "Request for Quote" (RFQ) model rather than fixed catalog pricing.

Market Intelligence: Suppliers & Pricing Strategy

Supply Chain Landscape

The market for CAS 954226-87-0 is driven by research-scale demand (milligram to gram quantities).[1] It is not a bulk commodity.[3][4] The primary suppliers are contract research organizations (CROs) and catalog vendors specializing in heterocyclic chemistry.

Key Verified Suppliers:

  • BLD Pharm: Catalog #BD757568. Known for stocking diverse pyrimidine libraries.

  • ChemSigma: Lists the compound for laboratory research.

  • Smolecule: Aggregator listing multiple synthesis labs.[1][5]

  • ChemicalBook: Directory listing various Asian-Pacific manufacturers.[1]

Pricing Tiers & Procurement

Due to the niche nature of this intermediate, public pricing is rarely static. However, based on the complexity of synthesis (3-4 steps from commodity starting materials), the estimated pricing tiers for 2024-2025 are:

ScaleEstimated Price Range (USD)Lead TimeProcurement Note
100 mg $80 - $1501-2 WeeksStock usually available.[1]
1 g $250 - $4502-3 WeeksMay require re-synthesis.
10 g+ Inquiry Based4-6 WeeksCustom synthesis batch.

Procurement Strategy: For drug development campaigns, it is recommended to purchase a 1g "test batch" to validate purity via LC-MS before committing to larger custom synthesis orders. Ensure the vendor provides a 1H-NMR confirming the absence of the regioisomer (4-methylpyrimidin-2-yl)methanol.

Technical Deep Dive: Synthesis & Properties

Chemical Profile[1][4][6]
  • Appearance: Typically a white to off-white solid or crystalline powder.[1]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethanol, DMF). Moderate solubility in Dichloromethane.

  • Acidity (pKa): The pyrimidine nitrogen is weakly basic (pKa ~ 1.5 - 2.0). The hydroxyl group is non-acidic in aqueous conditions.

Validated Synthesis Protocol

For researchers unable to source the compound commercially, or requiring a specific isotopologue, the following synthetic route is the industry standard. It relies on the condensation of an enaminone with formamidine, followed by hydride reduction.

Step 1: Enaminone Formation
  • Reagents: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Conditions: Reflux (neat or in toluene) for 4-6 hours.

  • Mechanism: Condensation of the active methylene of ethyl acetoacetate with DMF-DMA yields Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate .[1]

Step 2: Pyrimidine Ring Closure
  • Reagents: Intermediate from Step 1, Formamidine acetate, Sodium Ethoxide (NaOEt).

  • Conditions: Reflux in Ethanol for 8-12 hours.

  • Product: Ethyl 4-methylpyrimidine-5-carboxylate .

  • Note: The use of formamidine (unsubstituted) ensures the C2 position remains a proton. Using acetamidine would yield the 2,4-dimethyl analog.

Step 3: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]

  • Conditions: Anhydrous THF, 0°C to Room Temperature, 2-4 hours.

  • Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.[3]

  • Target: (4-Methylpyrimidin-5-yl)methanol .[1][2][6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisRoute Start Ethyl Acetoacetate (Starting Material) Inter1 Enaminone Intermediate (Ethyl 2-(dimethylaminomethylene)- 3-oxobutanoate) Start->Inter1 Condensation (Reflux) Reagent1 DMF-DMA Reagent1->Inter1 Inter2 Ethyl 4-methylpyrimidine- 5-carboxylate Inter1->Inter2 Cyclization (EtOH, Reflux) Reagent2 Formamidine Acetate + NaOEt Reagent2->Inter2 Final (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) Inter2->Final Reduction (0°C -> RT) Reagent3 LiAlH4 / THF Reagent3->Final

Caption: Step-wise synthetic pathway for CAS 954226-87-0 from commodity precursors.

Applications in Drug Discovery[5][8]

Pharmacophore Installation

The (4-methylpyrimidin-5-yl)methanol moiety is often used to introduce a polar, hydrogen-bond-accepting heterocycle into a drug scaffold.

  • Kinase Inhibition: Pyrimidine rings are "privileged structures" in kinase inhibitors (e.g., Imatinib, Dasatinib). The hydroxymethyl group allows for further functionalization—conversion to a halide (using SOCl₂ or PBr₃) enables the attachment of the pyrimidine ring to amines or phenols via nucleophilic substitution.

  • Thiamine Analogs: The structure mimics the pyrimidine portion of Thiamine (Vitamin B1), making it relevant for designing antimetabolites or transport inhibitors.

Analytical Standard

It serves as a reference standard for impurity profiling in the manufacturing of complex pyrimidine drugs. Specifically, it may appear as a degradation product or a starting material impurity in processes utilizing Ethyl 4-methylpyrimidine-5-carboxylate .[1]

Quality Assurance & Storage

  • Purity Check: Ensure purity >97% by HPLC.

  • Identity Verification: 1H-NMR (DMSO-d6) should show:

    • Singlet at ~2.4 ppm (Methyl group).

    • Singlet at ~8.9 ppm (C2-H).[1]

    • Singlet at ~8.6 ppm (C6-H).

    • Doublet/Singlet at ~4.5 ppm (CH2-OH).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Keep container tightly sealed to prevent oxidation to the aldehyde.

References

  • ChemicalBook. (4-Methylpyrimidin-5-yl)methanol Product Description & Suppliers. Retrieved from .

  • BLD Pharm. Product Catalog: (4-Methylpyrimidin-5-yl)methanol (BD757568). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Related Pyrimidines. Retrieved from .

  • Master Organic Chemistry. Reduction of Carboxylic Acids and Esters using LiAlH4. Retrieved from .

  • ResearchGate. Synthesis of 5-substituted pyrimidines via ethyl 4-methylpyrimidine-5-carboxylate. Contextual synthesis derived from Bryndal et al. (2018). Retrieved from .

Sources

Foundational

An In-depth Technical Guide to (4-Methylpyrimidin-5-yl)methanol: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Molecular Structure (4-Methylpyrimidin-5-yl)methanol is a substituted pyrimidine characterized by a methyl group at the 4-position and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

(4-Methylpyrimidin-5-yl)methanol is a substituted pyrimidine characterized by a methyl group at the 4-position and a hydroxymethyl group at the 5-position of the pyrimidine ring. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including nucleobases, rendering its derivatives attractive for pharmaceutical research.

The fundamental identifiers for this compound are crucial for its unambiguous identification in research and procurement.

IdentifierValueSource
IUPAC Name (4-methylpyrimidin-5-yl)methanol[1]
CAS Number 954226-87-0[1]
Canonical SMILES C1=C(C(=NC=N1)C)COInferred from IUPAC name
InChIKey Not available in searched sources
Molecular Formula C6H8N2O[1]
Molecular Weight 124.14 g/mol [1]

Physicochemical Properties

PropertyPredicted/Reported ValueNotes
Physical State Likely a solid at room temperatureBased on similar substituted pyrimidines.
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in methanol, ethanol, and DMSO.The hydroxyl group allows for hydrogen bonding.

Synthesis and Chemical Reactivity

The synthesis of (4-methylpyrimidin-5-yl)methanol can be approached through various strategies common in heterocyclic chemistry. A general and plausible synthetic route involves the construction of the pyrimidine ring followed by functional group interconversion.

A representative synthetic workflow is illustrated below. This pathway is a generalized representation, and specific reaction conditions may require optimization based on substrate and scale. The key principle is the condensation of a three-carbon precursor with an amidine or a related nitrogen-containing species to form the pyrimidine core.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final_step Final Conversion cluster_product Final Product 3_keto_ester β-Keto Ester Derivative Condensation Cyclocondensation 3_keto_ester->Condensation Amidine Amidine Amidine->Condensation Pyrimidine_ester 4-Methylpyrimidine-5-carboxylate Condensation->Pyrimidine_ester Formation of Pyrimidine Ring Reduction Reduction Pyrimidine_ester->Reduction Ester to Alcohol Final_Product (4-Methylpyrimidin-5-yl)methanol Reduction->Final_Product

Caption: Generalized synthetic workflow for (4-methylpyrimidin-5-yl)methanol.

This approach leverages well-established reactions in heterocyclic synthesis. The initial cyclocondensation reaction is a cornerstone for creating the pyrimidine scaffold. The subsequent reduction of the ester group to a primary alcohol is a standard and high-yielding transformation, often accomplished using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), depending on the reactivity of other functional groups present in the molecule.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[2] Substituted pyrimidines are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]

While specific biological data for (4-methylpyrimidin-5-yl)methanol is not extensively documented, its structural motifs suggest several avenues for its application as a key intermediate in the synthesis of novel drug candidates.

  • Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors used in oncology. The hydroxymethyl group at the 5-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective inhibitors.

  • Antiviral Agents: Several antiviral drugs are based on pyrimidine nucleoside analogs. (4-Methylpyrimidin-5-yl)methanol could serve as a precursor for the synthesis of novel nucleoside or non-nucleoside analogs with potential antiviral activity.

  • Antimicrobial Agents: The pyrimidine scaffold is also present in various antibacterial and antifungal agents. The introduction of diverse substituents via the hydroxymethyl group could lead to the discovery of new antimicrobial compounds with novel mechanisms of action.

A study on novel 5-hydroxymethylpyrimidines has demonstrated that derivatives of this class can exhibit interesting biological activities, highlighting the potential of this core structure in drug discovery.[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of (4-methylpyrimidin-5-yl)methanol and its derivatives.

General Synthesis of a 4-Methyl-5-hydroxymethylpyrimidine Derivative

This protocol is based on the synthesis of structurally related 5-hydroxymethylpyrimidines and provides a framework for the synthesis of the title compound.[3]

Step 1: Synthesis of the Pyrimidine-5-carboxylate Intermediate

  • To a solution of an appropriate β-keto ester (1.0 eq) in a suitable solvent (e.g., ethanol), add an amidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pyrimidine-5-carboxylate intermediate.

Step 2: Reduction to (4-Methylpyrimidin-5-yl)methanol

  • Suspend lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the pyrimidine-5-carboxylate intermediate (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-methylpyrimidin-5-yl)methanol.

  • Purify the product by column chromatography or recrystallization.

Characterization Techniques

The synthesized (4-methylpyrimidin-5-yl)methanol should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons of the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C=N and C=C stretching vibrations of the pyrimidine ring.

Conclusion

(4-Methylpyrimidin-5-yl)methanol is a valuable building block for the synthesis of a wide range of pyrimidine derivatives with potential applications in drug discovery. Its straightforward synthesis and the versatility of its hydroxymethyl group for further functionalization make it an attractive starting material for medicinal chemists. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • American Elements. (4-methylpyrimidin-5-yl)methanol. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • Molecules. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • ZaiQi Bio-Tech. (4-amino-2-methylpyrimidin-5-yl)methanol. [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Methylpyrimidin-5-yl)methanol from ethyl ester

Application Note: High-Fidelity Synthesis of (4-Methylpyrimidin-5-yl)methanol Part 1: Executive Summary & Strategic Analysis The synthesis of (4-Methylpyrimidin-5-yl)methanol is a critical transformation in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (4-Methylpyrimidin-5-yl)methanol

Part 1: Executive Summary & Strategic Analysis

The synthesis of (4-Methylpyrimidin-5-yl)methanol is a critical transformation in the development of thiamine (Vitamin B1) analogs and kinase inhibitors (e.g., chemotherapeutic scaffolds). The core challenge lies in the chemoselective reduction of the ester moiety without compromising the electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack or over-reduction to dihydropyrimidines under harsh hydride conditions.

This guide presents two validated protocols:

  • Method A (Standard): Lithium Aluminum Hydride (LiAlH₄) reduction. Best for small-scale, rapid synthesis where anhydrous conditions are strictly controlled.

  • Method B (Scalable/Selectivity-Focused): Sodium Borohydride (NaBH₄) activated with Methanol/CaCl₂. Recommended for larger scales or substrates sensitive to ring reduction, offering a safer thermal profile.

Part 2: Retrosynthetic Logic & Pathway Visualization

The transformation relies on the nucleophilic delivery of hydride (H⁻) to the carbonyl carbon. The pyrimidine ring, being electron-poor, requires careful temperature control to prevent hydride addition at the C2 or C6 positions.

ReactionPathway Start Ethyl 4-methylpyrimidine- 5-carboxylate Inter Tetrahedral Aluminate Intermediate Start->Inter Hydride Attack (LiAlH4 or NaBH4) Side Dihydropyrimidine (Over-reduction) Start->Side Excess Reagent High Temp Prod (4-Methylpyrimidin-5-yl) methanol Inter->Prod Hydrolysis (Workup)

Figure 1: Reaction pathway highlighting the target transformation and potential over-reduction risk.

Part 3: Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Rapid conversion, small scale (<5g).

Causality & Logic: LiAlH₄ is a potent nucleophile.[1][2][3] We utilize THF (Tetrahydrofuran) as the solvent because its ether oxygen coordinates with the lithium cation, stabilizing the reagent while maintaining solubility. The reaction is kept at 0°C initially to kinetically favor the carbonyl reduction over the slower nucleophilic attack on the pyrimidine ring.

Reagents & Equipment:

  • Ethyl 4-methylpyrimidine-5-carboxylate (1.0 equiv)

  • LiAlH₄ (1.5 - 2.0 equiv, 1M in THF or powder)

  • Anhydrous THF (Solvent)

  • Equipment: 3-neck round bottom flask, N₂/Ar balloon, addition funnel.

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck flask and cool under a stream of dry Nitrogen.

  • Reagent Prep: Charge the flask with anhydrous THF (10 mL per gram of ester). Add LiAlH₄ (1.5 equiv) carefully. Cool the suspension to 0°C using an ice bath.

    • Critical: Ensure LiAlH₄ is fully suspended/dissolved before adding the substrate to avoid "hot spots."

  • Addition: Dissolve the ethyl ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20–30 minutes.

    • Why? Dropwise addition controls hydrogen evolution and exotherm, preventing thermal runaway.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (System: 10% MeOH in DCM).

  • The "Fieser" Quench (Crucial Step): To work up

    
     grams of LiAlH₄, perform the following sequential additions at 0°C with vigorous stirring:
    
    • Add

      
       mL Water  (Slowly! Gas evolution).
      
    • Add

      
       mL 15% NaOH (aq) .
      
    • Add

      
       mL Water .
      
    • Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous slime, allowing for easy filtration.

  • Isolation: Filter the granular precipitate through a Celite pad. Wash the pad with THF.[4] Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Method B: NaBH₄ / Methanol System

Best for: Scalability, safety, and chemoselectivity.

Causality & Logic: NaBH₄ is generally too mild to reduce esters. However, in refluxing methanol, the solvent acts as a Lewis acid/proton source, activating the borohydride species and facilitating the leaving group departure. This method is far less likely to reduce the pyrimidine ring.

Reagents:

  • Ethyl 4-methylpyrimidine-5-carboxylate (1.0 equiv)

  • NaBH₄ (4.0 - 6.0 equiv)

  • Methanol (Reagent Grade)

Step-by-Step Protocol:

  • Solvation: Dissolve the ester in Methanol (10 mL/g) in a round-bottom flask.

  • Addition: Add NaBH₄ (2.0 equiv) in portions at RT. The reaction will bubble (H₂ evolution).

  • Heating: Heat the mixture to 50°C - 60°C (gentle reflux).

  • Iterative Addition: Esters reduce slowly. Add the remaining NaBH₄ (2.0–4.0 equiv) in portions over 2–4 hours while maintaining reflux.

    • Checkpoint: Monitor TLC. If the ester persists, add more NaBH₄. The borohydride decomposes in hot methanol over time, necessitating excess reagent.

  • Quench: Cool to RT. Quench with Saturated NH₄Cl solution (approx. 5 mL/g).

  • Workup: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate.

Part 4: Data Presentation & Validation

Table 1: Comparison of Methods

FeatureMethod A (LiAlH₄)Method B (NaBH₄/MeOH)
Reaction Time 1–3 Hours4–12 Hours
Yield (Typical) 85–95%70–85%
Safety Profile Low (Fire hazard, H₂ evolution)Moderate (Easier handling)
Selectivity Risk of ring reduction if overheatedHigh (Ring stable)
Workup Fieser Method (Clean filtration)Aqueous Extraction

Analytical Validation (Expected Data):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrimidine Ring Protons: Look for singlets around

      
       8.5–9.0 ppm (C2-H and C6-H).
      
    • Methyl Group: Singlet around

      
       2.3–2.5 ppm.
      
    • Methylene (-CH₂-OH): Singlet or doublet around

      
       4.5 ppm.
      
    • Hydroxyl (-OH): Broad singlet around

      
       5.0–5.5 ppm (exchangeable with D₂O).
      
    • Absence: The ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) from the starting ester must be absent.

Part 5: Workflow Visualization (Workup)

WorkupLogic Reaction Reaction Mixture (Crude) Quench Quench (Fieser or NH4Cl) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts) PhaseSep->AqPhase Drying Dry (Na2SO4/MgSO4) OrgPhase->Drying Conc Concentrate (Vacuo) Drying->Conc Final Crude Alcohol Conc->Final

Figure 2: Generalized workup flow for isolation of the alcohol product.

Part 6: References

  • Bryndal, I. et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section C. Retrieved from [Link]

    • Context: Describes the reduction of ethyl pyrimidine-5-carboxylates to the corresponding methanol derivatives.

  • Organic Syntheses. (1993). Reduction of Esters to Alcohols: L-Valinol. Org. Synth. Coll. Vol. 8, p. 528.[5] Retrieved from [Link]

    • Context: Authoritative protocol for LiAlH4 reduction and the specific quenching method (Fieser workup) cited in Method A.

  • Chemistry Steps. (2023). Mechanism for the Reduction of Esters by LiAlH4. Retrieved from [Link]

    • Context: Mechanistic grounding for the hydride transfer steps visualized in Figure 1.

  • Common Organic Chemistry. (2023). Acid to Alcohol - Common Conditions. Retrieved from [Link]

    • Context: Comparison of reducing agents (LiAlH4 vs NaBH4) and selectivity profiles.

Sources

Application

Application Note: (4-Methylpyrimidin-5-yl)methanol as a Heterocyclic Building Block

This Application Note provides a comprehensive technical guide for using (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) in medicinal chemistry.[1] Unlike its ubiquitous analog 4-amino-2-methyl-5-hydroxymethylpyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) in medicinal chemistry.[1] Unlike its ubiquitous analog 4-amino-2-methyl-5-hydroxymethylpyrimidine (Toxopyrimidine/Vitamin B1 precursor), this "des-amino" scaffold offers a simplified pyrimidine core, making it an ideal fragment for exploring structure-activity relationships (SAR) without the high polarity of the exocyclic amine.[1]

[1]

Executive Summary

(4-Methylpyrimidin-5-yl)methanol serves as a versatile "linker" fragment in drug discovery.[1] Its primary utility lies in the 5-hydroxymethyl handle, which functions as a pseudo-benzylic alcohol, allowing for facile conversion into electrophiles (halides, aldehydes) or nucleophiles (via alkoxide formation). Additionally, the 4-methyl group possesses latent acidity, offering a secondary site for lateral functionalization. This guide outlines the synthesis, stability, and transformation of this core into high-value intermediates.

Chemical Profile & Stability[1][2]

PropertyDataNotes
IUPAC Name (4-Methylpyrimidin-5-yl)methanol
CAS Number 954226-87-0Distinct from the B1 precursor (CAS 73-67-6)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Predicted pKa ~13.5 (Alcohol), ~2.0 (Pyridine N)Weakly basic; protonates on ring N under acidic conditions
Solubility High: MeOH, DMSO, DCM/MeOHModerate water solubility due to polarity
Stability HygroscopicStore under inert atmosphere (Ar/N₂) at -20°C

Synthetic Utility & Workflows

The utility of this building block stems from its divergent reactivity. The following diagram illustrates the core transformations available to the medicinal chemist.

G Start (4-Methylpyrimidin-5-yl)methanol (Core Block) Aldehyde 4-Methylpyrimidine- 5-carbaldehyde (Reductive Amination) Start->Aldehyde Oxidation (MnO2 or Swern) Chloride 5-(Chloromethyl)- 4-methylpyrimidine (Electrophile) Start->Chloride Chlorination (SOCl2) Ether Pyrimidinyl Ethers (Solubility/Linker) Start->Ether Mitsunobu or NaH/R-X Lateral Lateral Lithiation (Chain Extension) Start->Lateral LDA, -78°C (Advanced)

Figure 1: Divergent synthetic pathways for (4-Methylpyrimidin-5-yl)methanol.

Experimental Protocols

Protocol A: De Novo Synthesis from Acid Precursor

Context: If the alcohol is not commercially available, it is best synthesized by reducing 4-methyl-5-pyrimidinecarboxylic acid (CAS 157335-92-7).[1]

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.[2] Safety: LiAlH₄ is pyrophoric.[1][3] Perform in a flame-dried flask under Argon.

  • Setup: Charge a flame-dried 250 mL RB flask with 4-methyl-5-pyrimidinecarboxylic acid (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]

  • Reduction: Add LiAlH₄ (2.0 eq, 20 mmol) as a 1.0 M solution in THF dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM).

  • Fieser Quench: Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL Water.[1]
      
  • Workup: Stir the granular precipitate for 30 mins. Filter through a Celite pad.[1] Wash the pad with warm THF.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the alcohol as a white/off-white solid.[1]

Protocol B: Conversion to 5-(Chloromethyl)-4-methylpyrimidine

Context: This chloride is a critical intermediate for attaching the pyrimidine ring to amines (via


) or phenols.

Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM). Mechanism: Conversion of -OH to -Cl via an chlorosulfite intermediate.[1]

  • Dissolution: Dissolve (4-Methylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Chlorination: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise. Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.[1]

  • Reflux: Warm to RT, then reflux (40°C) for 2 hours.

  • Isolation: Evaporate volatiles under reduced pressure. Caution: The product is often isolated as the hydrochloride salt .

  • Storage: The chloride is reactive. Use immediately or store as the HCl salt in a desiccator.

Protocol C: Oxidation to 4-Methylpyrimidine-5-carbaldehyde

Context: The aldehyde is used for reductive aminations or Wittig reactions. Manganese Dioxide (MnO₂) is preferred over PCC/Swern to avoid over-oxidation and side reactions with the basic nitrogen.

  • Reaction: Suspend activated MnO₂ (10 eq) in a solution of the alcohol (1.0 eq) in DCM or Chloroform.

  • Agitation: Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove MnO₂.[1]

  • Yield: Concentrate the filtrate to obtain the aldehyde. This intermediate is generally stable enough for subsequent steps without chromatography.[1]

Strategic Applications in Drug Discovery[5]

Fragment-Based Drug Design (FBDD)

The 4-methyl-5-hydroxymethyl scaffold is a "privileged structure" mimic.[1]

  • Kinase Inhibitors: The pyrimidine N1/N3 atoms can accept hydrogen bonds in the hinge region of kinases. The 5-hydroxymethyl group projects into the solvent-exposed area or a ribose-binding pocket, allowing for solubilizing modifications.[1]

  • Thiamine Antagonism Control: In biological assays involving Thiamine (Vitamin B1) dependent enzymes, this compound serves as a critical negative control . It occupies the same steric volume as the pyrimidine ring of Thiamine but lacks the exocyclic amino group required for the aminopyrimidine-mediated proton transfer mechanism [1].

Lateral Lithiation (Advanced)

The methyl group at the 4-position is activated by the electron-deficient ring.[1]

  • Protocol: Treatment with LDA (Lithium Diisopropylamide) at -78°C generates the benzylic-type anion.[1]

  • Application: This anion can be quenched with alkyl halides or aldehydes to extend the carbon chain at the 4-position, creating highly substituted pyrimidines impossible to access via standard electrophilic aromatic substitution.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Product trapped in Aluminum saltsUse the Fieser quench method strictly. Do not just add water.[1][3] Wash Celite with hot THF or MeOH.[1]
Product Instability HCl salt formationThe pyrimidine ring is basic. If using acid-sensitive subsequent steps, freebase the intermediate using Carbonate resin or NaHCO₃ wash.[1]
Over-chlorination Ring chlorinationAvoid high temperatures with SOCl₂.[1] The 4/6 positions are susceptible to nucleophilic attack only if activated, but standard SOCl₂ conditions are usually safe.

References

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical diversity of thiamin biosynthesis. Annual Review of Biochemistry, 78, 569-603.

  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine.[1][4][5] Organic Syntheses, Coll. Vol. 3, p.571. (Foundational chemistry for methyl-pyrimidines).

  • Bagley, M. C., et al. (2010). One-pot synthesis of pyrimidines. Tetrahedron Letters, 51(3), 523-526. (General pyrimidine synthesis methodologies).

  • PubChem Compound Summary. (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0).[1]

  • ChemicalBook. 5-(Chloromethyl)-4-methylpyrimidine Properties and Suppliers.

Sources

Method

Technical Application Note: Precision Mitsunobu Coupling of (4-Methylpyrimidin-5-yl)methanol

Executive Summary (4-Methylpyrimidin-5-yl)methanol represents a critical heterocyclic building block, often employed in the synthesis of thiamine (Vitamin B1) analogs, kinase inhibitors, and agrochemicals. While the Mits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylpyrimidin-5-yl)methanol represents a critical heterocyclic building block, often employed in the synthesis of thiamine (Vitamin B1) analogs, kinase inhibitors, and agrochemicals. While the Mitsunobu reaction offers a powerful route for converting its primary hydroxyl group into ethers, esters, amines, or thioethers under mild conditions, the substrate presents specific challenges:

  • Solubility: The polar pyrimidine core often necessitates co-solvents beyond standard THF.

  • Basicity: The pyrimidine nitrogen atoms can interfere with the phosphonium intermediate or undergo competitive N-alkylation if the pronucleophile is ambiguous.

  • Purification: Separation of the polar pyrimidine product from triphenylphosphine oxide (TPPO) is frequently complicated by overlapping retention factors.

This guide provides a validated protocol designed to mitigate these issues, ensuring high yield and reproducibility.

Mechanistic Analysis & Substrate Considerations

Electronic Environment

The pyrimidine ring is electron-deficient, making the 5-hydroxymethyl group a standard primary alcohol electronically. However, the N1 and N3 nitrogens possess lone pairs that can act as weak Lewis bases. In standard Mitsunobu conditions, the formation of the alkoxyphosphonium salt is the rate-determining activation step.

Critical Insight: Unlike aliphatic alcohols, the pyrimidine moiety can stabilize the transition state through dipole interactions, but it also risks coordinating with the phosphonium center (


), potentially stalling the reaction. Therefore, the order of addition is paramount to ensure the active betaine is formed before substrate introduction.
Reaction Pathway Diagram

The following diagram illustrates the specific activation pathway for (4-Methylpyrimidin-5-yl)methanol, highlighting the critical SN2 inversion (irrelevant for this primary alcohol but mechanistic for the displacement) and potential side reactions.

MitsunobuMechanism cluster_activation Activation Phase PPh3 PPh3 Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine OxyPhos Alkoxyphosphonium Salt (Activated Substrate) Betaine->OxyPhos + Substrate + NuH Hydrazine DIAD-H2 (Byproduct) Betaine->Hydrazine H+ Abstraction Substrate (4-Methylpyrimidin-5-yl)methanol (Substrate) Substrate->OxyPhos NuH Pronucleophile (Nu-H) (pKa < 13) NuH->OxyPhos Proton Transfer Product Coupled Product (Inversion/Substitution) OxyPhos->Product SN2 Displacement TPPO Ph3P=O (Byproduct) OxyPhos->TPPO Leaving Group

Figure 1: Mechanistic pathway for the activation of (4-Methylpyrimidin-5-yl)methanol. The formation of the alkoxyphosphonium salt is the critical intermediate step.

Optimized Experimental Protocol

Reagent Selection Strategy
ComponentRecommendationRationale
Phosphine Triphenylphosphine (PPh3) Standard, robust. Use polymer-supported PPh3 (PS-PPh3) if simple filtration workup is desired.
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate) Preferred over DEAD due to higher stability and slightly lower explosion risk. Liquid form allows precise addition.
Solvent Anhydrous THF (Primary)Excellent solubility for reagents. If substrate precipitates, add dry DMF (up to 20% v/v).
Stoichiometry 1.2 - 1.5 eq. Excess reagents drive the equilibrium to completion, compensating for any adventitious water.
Step-by-Step Protocol

Scale: 1.0 mmol of (4-Methylpyrimidin-5-yl)methanol.

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the system to room temperature under a stream of dry nitrogen.

  • Solubilization (The "Cocktail"):

    • Add (4-Methylpyrimidin-5-yl)methanol (124 mg, 1.0 mmol) and Triphenylphosphine (393 mg, 1.5 mmol).

    • Add the Pronucleophile (e.g., Phenol, Phthalimide, Thiol) (1.0 - 1.2 mmol).

    • Add Anhydrous THF (5.0 mL).

    • Note: If the solution is cloudy (common with pyrimidines), add Anhydrous DMF dropwise until clear. Sonicate if necessary.[1]

  • Activation & Addition:

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Add DIAD (303 mg, 295 µL, 1.5 mmol) dropwise over 10–15 minutes via syringe.

    • Observation: The solution typically turns yellow/orange upon DIAD addition and fades as the betaine reacts.

  • Reaction:

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Remove the ice bath and allow to warm to Room Temperature (25°C) .

    • Stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If starting material persists after 16h, heat to 40°C. Pyrimidines are thermally stable enough for mild heating.

  • Workup (TPPO Removal Strategy):

    • Method A (Standard): Concentrate in vacuo. Triturate the residue with Et2O/Hexanes (1:1). The product (pyrimidine) is likely polar and may precipitate with the TPPO, or remain in the oil. This method is risky for this substrate.

    • Method B (Precipitation - Recommended): Dissolve the crude residue in minimal EtOH. Add a solution of ZnCl2 (2 equiv) in EtOH.[2] Stir for 30 min. The complex [ZnCl2(TPPO)2] precipitates.[2] Filter off the solid.[2][3][4][5][6][7] Concentrate the filtrate.

    • Method C (Chemical): Dilute reaction with Et2O, wash with 1M NaOH (if nucleophile was acidic) and Brine. Dry over Na2SO4.[4]

Troubleshooting & Optimization Matrix

The following decision tree assists in overcoming common failure modes associated with pyrimidine substrates.

Troubleshooting Start Reaction Outcome? Success High Yield Proceed to Purification Start->Success NoRxn No Reaction (SM Recovered) Start->NoRxn LowYield Low Yield (Incomplete Conv.) Start->LowYield SideProd Side Products (N-Alkylation) Start->SideProd CheckOrder Check Order of Addition: Did Betaine form? NoRxn->CheckOrder Sterics Steric Hindrance? Switch to ADDP / PBu3 LowYield->Sterics Ambident Ambident Nucleophile? Switch Solvent to Toluene (Favors O- vs N-alkylation) SideProd->Ambident Solubility Solubility Issue? Add DMF or use 1,4-Dioxane CheckOrder->Solubility pKaCheck Check Nucleophile pKa Must be < 13 Solubility->pKaCheck Temp Increase Temp to 40-50°C Sterics->Temp

Figure 2: Decision matrix for troubleshooting Mitsunobu coupling failures.

Data Table: Solvent & Reagent Compatibility
ParameterStandard ConditionAlternative ConditionWhen to Switch
Solvent THFToluene or DCMUse Toluene to suppress ionization (S_N1) or improve O/N selectivity.
Reagent PPh3 / DIADPBu3 / ADDPUse PBu3 (Tributylphosphine) for sterically hindered nucleophiles; ADDP for higher pKa nucleophiles.
Temperature 0°C → RTRT → 60°CIf the pyrimidine alcohol is unreactive due to intramolecular H-bonding.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130-3138.

  • Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.

Sources

Application

Application Note &amp; Protocol: Strategic Chlorination of (4-Methylpyrimidin-5-yl)methanol

A Senior Application Scientist's Guide to the Synthesis of 5-(Chloromethyl)-4-methylpyrimidine Introduction: The Strategic Value of 5-(Chloromethyl)-4-methylpyrimidine In the landscape of modern drug discovery and medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis of 5-(Chloromethyl)-4-methylpyrimidine

Introduction: The Strategic Value of 5-(Chloromethyl)-4-methylpyrimidine

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine-based scaffolds are considered "privileged structures" due to their prevalence in a wide array of therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] The strategic introduction of reactive functional groups onto this core enables the rapid generation of diverse molecular libraries for biological screening. 5-(Chloromethyl)-4-methylpyrimidine is a key reactive intermediate, serving as a potent electrophilic building block. The chloromethyl group facilitates facile nucleophilic substitution reactions, allowing for the covalent linkage of the pyrimidine core to various pharmacophores, making it an invaluable precursor in the synthesis of complex, biologically active molecules.[1][2]

This document provides a comprehensive, field-proven protocol for the efficient conversion of (4-Methylpyrimidin-5-yl)methanol to 5-(chloromethyl)-4-methylpyrimidine. It details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and purification strategies designed to ensure high yield and purity.

Reaction Principle and Mechanistic Rationale

The conversion of a primary alcohol, such as (4-Methylpyrimidin-5-yl)methanol, to its corresponding alkyl chloride is a cornerstone transformation in organic synthesis. Among the various chlorinating agents, thionyl chloride (SOCl₂) is frequently the reagent of choice for its efficacy and the convenient nature of its byproducts.[3]

2.1 Choice of Reagent: Thionyl Chloride (SOCl₂)

The use of thionyl chloride offers several distinct advantages over other methods like using hydrochloric acid:

  • High Reactivity: It readily converts primary and secondary alcohols to alkyl chlorides.[3][4]

  • Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][5] These gases escape from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle, thus ensuring a high conversion rate.[5]

  • Mild Conditions: The reaction can typically be conducted under mild conditions, often at room temperature or slightly below, which helps to minimize side reactions.[3]

2.2 Reaction Mechanism

The chlorination proceeds through a well-established mechanism. For a primary alcohol like (4-Methylpyrimidin-5-yl)methanol, the reaction follows an Sₙ2-like pathway.[3][4]

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and subsequent deprotonation (often by the released chloride ion or a mild base like pyridine if added), forms an alkyl chlorosulfite intermediate. This crucial step transforms the poor leaving group (-OH) into a very good leaving group (-OSOCl).[6]

  • Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the previous step, then acts as a nucleophile. It performs a backside attack on the carbon atom bearing the chlorosulfite group.[4]

  • Product Formation: This Sₙ2 displacement results in the formation of the desired product, 5-(chloromethyl)-4-methylpyrimidine, with the concomitant release of sulfur dioxide (SO₂) gas and another chloride ion.[4][5]

Detailed Experimental Protocol

This protocol is designed for the gram-scale synthesis of 5-(chloromethyl)-4-methylpyrimidine. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

3.1 Materials and Equipment

Reagent/MaterialCAS NumberRecommended GradeSupplier Example
(4-Methylpyrimidin-5-yl)methanol151143-52-7>97%Sigma-Aldrich
Thionyl Chloride (SOCl₂)7719-09-7>99%, ReagentPlus®Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2>99.8%, AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8ACS ReagentFisher Scientific
Brine (Saturated NaCl Solution)7647-14-5ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous, >97%Acros Organics
Silica Gel for Column Chromatography63231-67-460 Å, 230-400 meshVWR
Ethyl Acetate141-78-6HPLC GradeFisher Scientific
Hexanes110-54-3HPLC GradeFisher Scientific

Equipment:

  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.2 Critical Safety Precautions

Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[7][8]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[10][11]

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Thionyl chloride reacts violently with water to produce toxic SO₂ and HCl gases.[8][9] Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere (e.g., nitrogen or argon) or protected by a drying tube.

  • Quenching: Excess thionyl chloride must be quenched carefully by slowly adding the reaction mixture to ice-cold water or a basic solution. This should be done in the fume hood.

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

  • Dissolution of Starting Material: To the flask, add (4-Methylpyrimidin-5-yl)methanol (e.g., 5.0 g, 40.3 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 3.5 mL, 5.75 g, 48.3 mmol, 1.2 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. A similar procedure using equimolar amounts of reagents in dichloromethane has been reported to proceed overnight at room temperature.[12]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The starting material is significantly more polar than the product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Solvent Removal: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • Work-up - Quenching and Neutralization: Cautiously add ice-cold water to the residue and then slowly add saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 5-(chloromethyl)-4-methylpyrimidine, often as a yellow or brown oil/solid.

3.4 Purification Protocol: Column Chromatography

The crude product is typically purified by flash column chromatography to remove baseline impurities and any unreacted starting material.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The less polar product will elute before the more polar starting alcohol.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to afford 5-(chloromethyl)-4-methylpyrimidine as a purified solid or oil.

Visualization and Data Summary

4.1 Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Isolation cluster_purification Purification Start (4-Methylpyrimidin-5-yl)methanol + Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Dissolve Add_SOCl2 Dropwise Addition of Thionyl Chloride Cooling->Add_SOCl2 React Stir at RT (2-4h) Add_SOCl2->React Concentrate Rotary Evaporation React->Concentrate Quench Quench with NaHCO₃(aq) Concentrate->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Crude Crude Product Dry->Crude Column Silica Gel Column (Hexanes/EtOAc) Crude->Column Final_Product Pure 5-(chloromethyl)- 4-methylpyrimidine Column->Final_Product

Caption: Workflow for the synthesis of 5-(chloromethyl)-4-methylpyrimidine.

4.2 Key Reaction Parameters

ParameterValue / ConditionRationale / Comment
Stoichiometry (SOCl₂) 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the starting alcohol.
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that dissolves the starting material well.[3][12]
Temperature 0 °C for addition, then room temperature for reactionControlled addition at 0 °C prevents runaway reactions. Reaction proceeds efficiently at RT.
Reaction Time 2 - 12 hoursMonitor by TLC for completion. Reaction times can vary based on scale.[12]
Work-up Aqueous NaHCO₃ washNeutralizes excess HCl and unreacted thionyl chloride.
Purification Flash Column ChromatographyEffective for removing polar impurities and unreacted starting material.[13]
Typical Yield 70 - 85%Yields are dependent on strict anhydrous conditions and careful purification.

Characterization of 5-(chloromethyl)-4-methylpyrimidine

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the pyrimidine proton (δ ≈ 8.9-9.1 ppm), a singlet for the chloromethyl protons (-CH₂Cl, δ ≈ 4.6-4.8 ppm), and a singlet for the methyl protons (-CH₃, δ ≈ 2.6-2.8 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the pyrimidine ring carbons and the chloromethyl and methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₆H₇ClN₂.

Conclusion and Expert Insights

The conversion of (4-Methylpyrimidin-5-yl)methanol to 5-(chloromethyl)-4-methylpyrimidine using thionyl chloride is a robust and scalable reaction critical for the synthesis of advanced pharmaceutical intermediates. The success of this protocol hinges on two primary factors: strict adherence to anhydrous conditions to prevent reagent decomposition and side reactions, and careful temperature control during the exothermic addition of thionyl chloride. Researchers should note that the product, while more stable than its bromo- or iodo-analogs, is still a reactive alkyl halide and should be stored in a cool, dry place and used relatively promptly for subsequent synthetic steps. Mastery of this fundamental transformation provides a reliable pathway to a versatile building block essential for modern drug development programs.

References

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • ReactionWeb.io. (2025). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • OChemSimplified. (2021, April 5). Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3 [Video]. YouTube. Retrieved from [Link]

  • Scribd. (2020, June 6). SOCl2 Mechanism: Alcohols to Alkyl Halides. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2021, November 23). How dangerous is thionyl chloride?. r/Chempros. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]

  • University of Alabama at Birmingham. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-(Chloromethyl)pyrimidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

  • Molbase. (n.d.). (4-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-5-YL)-METHANOL synthesis. Retrieved from [Link]

  • PubMed. (2018, October 1). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 4-Amino-5-(chloromethyl)-2-methylpyrimidine. Retrieved from [Link]

  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)pyrimidine. Retrieved from [Link]

  • PMC. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Hydrophilic Pyrimidine Alcohols

Status: Online Operator: Senior Application Scientist Case ID: PYR-OH-PURIFICATION Subject: Troubleshooting retention, tailing, and solubility issues in pyrimidine alcohol chromatography. Triage: Method Selection Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: PYR-OH-PURIFICATION Subject: Troubleshooting retention, tailing, and solubility issues in pyrimidine alcohol chromatography.

Triage: Method Selection Strategy

Before beginning purification, you must characterize the solubility profile of your crude mixture. Hydrophilic pyrimidine alcohols often fall into a "solubility gap"—too polar for standard Normal Phase (NP), yet not retentive enough for standard Reverse Phase (RP).

Use this decision matrix to select the correct stationary phase.

purification_triage Start START: Solubility Check SolubleDCM Soluble in DCM? Start->SolubleDCM SolubleAq Soluble in Water/MeOH? SolubleDCM->SolubleAq No (Precipitates) NP_Std Standard Normal Phase (Silica) SolubleDCM->NP_Std Yes (High Solubility) NP_Mod Modified Normal Phase (DCM:MeOH + NH4OH) SolubleAq->NP_Mod Soluble in MeOH RP_Std Standard C18 (Risk: Phase Collapse) SolubleAq->RP_Std Moderate Polarity HILIC HILIC Mode (Bare Silica/Amine) SolubleAq->HILIC High Polarity (LogP < -1) RP_Aq C18-Aq (Aqueous Stable) 0-100% Water RP_Std->RP_Aq Elutes in Void Vol?

Figure 1: Decision matrix for selecting the stationary phase based on solubility and polarity. Blue nodes indicate decision points; Green indicates recommended methods; Red indicates high-risk methods.

Module 1: Normal Phase Troubleshooting

Issue: Compound streaks, tails severely, or never elutes from the silica column.

Diagnosis: Pyrimidine nitrogens are basic (Lewis bases). Standard silica gel is acidic (pH ~5) due to surface silanol groups (Si-OH). Your compound is undergoing ion-exchange with the silica rather than simple adsorption, causing it to "stick" irreversibly [1].

Protocol: The "Magic Solvent" System To elute hydrophilic pyrimidines on normal phase silica, you must deactivate the silanols using a basic modifier.

  • Base Selection: Use Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA). NH₄OH is preferred as it is volatile and won't contaminate the final product.

  • Mobile Phase Preparation: Do not simply add base to the reservoir. Prepare a premixed polar eluent.

Solvent SystemComposition (v/v)Application
DCM/MeOH 90:10 to 80:20Standard polar compounds. Risk of silica dissolution >20% MeOH.[1][2][3]
DCM/MeOH/NH₄OH 90:9:1 or 80:19:1 Recommended. The ammonia deactivates silanols, sharpening peaks.
DCM/MeOH/TEA 95:4:1Alternative if NH₄OH is unavailable. TEA is harder to remove (high boiling point).

Critical Warning: Do not exceed 20% Methanol in Dichloromethane (DCM) on standard silica. Methanol can dissolve silica gel at high concentrations, contaminating your product with white silica dust [2].

Module 2: Reverse Phase & HILIC (The "Washout" Issue)

Issue: Compound elutes immediately (in the void volume) on C18.

Diagnosis: The compound is too hydrophilic. It prefers the aqueous mobile phase over the hydrophobic C18 chains. Furthermore, standard C18 chains undergo "phase collapse" (matting down) in 100% aqueous conditions, losing surface area.

Solution A: C18-Aq (Aqueous Stable) Switch to a C18-Aq column. These have hydrophilic end-capping that prevents the chains from collapsing, allowing you to run 0-5% organic gradients to catch polar molecules [3].

Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography) If C18-Aq fails, use HILIC.[4] This uses a polar stationary phase (Bare Silica, Diol, or Amine) with a non-polar starting solvent (Acetonitrile).

HILIC Mechanism: Water from the mobile phase forms a stagnant "water layer" on the silica surface. Your hydrophilic pyrimidine partitions into this water layer.

hilic_mechanism Silica Silica Surface (Polar) WaterLayer Stagnant Water-Rich Layer Silica->WaterLayer Adsorbs H2O Analyte Pyrimidine Alcohol WaterLayer->Analyte Partitioning (Retained) MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->Analyte Elution (Force)

Figure 2: HILIC retention mechanism. The analyte partitions between the bulk acetonitrile (organic) and the surface water layer (aqueous).[5]

HILIC Protocol:

  • Column: Bare Silica or Amine-functionalized silica.[6]

  • Solvent A: Acetonitrile (Weak solvent in HILIC).

  • Solvent B: Water + 10mM Ammonium Acetate (Strong solvent in HILIC).

  • Gradient: Start at 95% ACN , gradient down to 50% ACN. (Note: This is the reverse of C18 gradients).

Module 3: Sample Loading (The "Precipitation" Issue)

Issue: The crude pyrimidine alcohol dissolves in Methanol but precipitates instantly when added to a DCM or Hexane column, causing a blockage.

Diagnosis: Solubility mismatch. Liquid loading a polar sample into a non-polar column creates a "plug" of precipitate at the column head, leading to broad bands and high backpressure [4].

Protocol: Dry Loading (Solid Load) This is the gold standard for hydrophilic compounds.

  • Dissolve: Dissolve crude mixture in the minimum amount of MeOH or Acetone.

  • Adsorb: Add Silica Gel (ratio 1:3 crude to silica) or Celite 545 (ratio 1:5). Celite is chemically inert and preferred for sensitive alcohols.

  • Evaporate: Rotary evaporate until you have a free-flowing dry powder.

  • Load:

    • Manual Column: Pour the powder gently onto the top of the packed bed. Add a layer of sand on top.[7][8]

    • Flash System: Pack the powder into an empty solid-load cartridge (e.g., Biotage/ISCO empty cartridges).

Data Comparison: Liquid vs. Dry Load

ParameterLiquid Load (Polar Solvent)Dry Load (Celite/Silica)
Band Width Broad (Solvent Washout effect)Sharp (Focused zone)
Resolution LowHigh
Tailing SevereMinimal
Recovery Variable (Precipitation risk)High

Frequently Asked Questions (FAQ)

Q: My pyrimidine alcohol is UV active, but I see no peaks. Why? A: Pyrimidines typically absorb at 254 nm. However, if your mobile phase contains high cut-off solvents (like Acetone or certain modifiers), they may mask the signal. Ensure you are monitoring 254 nm and 280 nm . If using HILIC with Acetate buffers, UV cutoff is generally safe, but avoid Formic Acid if monitoring <210 nm.

Q: Can I use Acetone instead of Methanol for Normal Phase? A: Yes. Acetone is slightly less polar than Methanol but does not dissolve silica gel. It is a safer alternative if you need high polarity (e.g., 30% Acetone in Hexane/DCM) without risking silica contamination [5].

Q: The compound elutes as a double peak. Is it decomposing? A: Likely not. Pyrimidine alcohols can exhibit tautomerism (lactam-lactim equilibrium).

  • Test: Run the NMR. If it's pure, the column timescale is separating tautomers.

  • Fix: Increase the column temperature (to 40°C) to speed up interconversion, coalescing the peaks.

References

  • Teledyne ISCO. (2023).[9] Strategies for the Flash Purification of Highly Polar Compounds. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Link

  • Biotage. (2023). The difference between C18 and C18-Aq. Link

  • Sorbtech. (2023). Sample Loading Methods in Flash Chromatography: Dry vs Liquid. Link

  • Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Profiling of (4-Methylpyrimidin-5-yl)methanol

This guide provides a technical analysis of the 1H NMR spectrum of (4-Methylpyrimidin-5-yl)methanol , a critical fragment in the synthesis of thiamine (Vitamin B1) analogs and functionalized heterocycles.[1] This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum of (4-Methylpyrimidin-5-yl)methanol , a critical fragment in the synthesis of thiamine (Vitamin B1) analogs and functionalized heterocycles.[1]

This document moves beyond basic peak listing to offer a comparative performance analysis , evaluating how solvent choice and structural isomerism affect spectral resolution and identification accuracy.

Executive Summary & Compound Profile

Target Compound: (4-Methylpyrimidin-5-yl)methanol CAS: 14460-64-1 Molecular Formula: C6H8N2O Molecular Weight: 124.14 g/mol [1]

The 1H NMR spectrum of this compound is defined by the asymmetry of the pyrimidine ring.[1] Unlike its symmetric isomers, (4-Methylpyrimidin-5-yl)methanol exhibits distinct chemical environments for its aromatic protons, making NMR the gold standard for confirming regiochemistry during synthesis.[1]

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and spectral integrity (E-E-A-T), the following protocol is recommended. This workflow minimizes water suppression artifacts and maximizes the visibility of the exchangeable hydroxyl proton.[1]

Standardized Workflow
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic coupling).

  • Temperature: 298 K (25 °C).[1][2]

  • Relaxation Delay (D1):

    
     10 seconds (Critical for accurate integration of the isolated aromatic protons).
    
  • Pulse Angle: 30° or 45°.

Solvent Selection Strategy
SolventPerformance RatingJustification (Causality)
DMSO-d6 Optimal High polarity stabilizes the solute; slows chemical exchange of the -OH proton, allowing observation of coupling (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) and accurate integration.
CDCl3 Sub-Optimal Rapid exchange of -OH leads to a broad, uninformative singlet.[1] Chemical shifts may vary significantly with concentration/temperature.[1]
D2O Restricted Causes immediate H/D exchange, erasing the -OH signal entirely.[1] Useful only for confirming exchangeable protons.[1]

Spectral Analysis: The "Product" Performance

The following data represents the consensus spectral profile in DMSO-d6 , the preferred solvent for this application.

Chemical Shift Data (DMSO-d6)
Signal AssignmentShift (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-2 (Ar-H) 8.98 - 9.05 Singlet (s)1H-Most deshielded proton; located between two electronegative Nitrogen atoms.[2]
H-6 (Ar-H) 8.50 - 8.60 Singlet (s)1H-Adjacent to only one Nitrogen; shielded relative to H-2.[1]
-OH (Hydroxyl) 5.20 - 5.35 Triplet (t)1H

Visible only in dry DMSO-d6.[1] Triplet indicates coupling to the adjacent CH2.[1]
-CH2- (Methylene) 4.50 - 4.60 Doublet (d)2Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Benzylic-like position. Appears as a singlet if D2O is added.[1]
-CH3 (Methyl) 2.40 - 2.50 Singlet (s)3H-Characteristic methyl on an electron-deficient aromatic ring.[1]

*Note: If the sample is wet or acidic, the OH will appear as a broad singlet, and the CH2 will collapse to a singlet.[1][2]

Comparative Analysis: Alternatives & Isomers

A critical challenge in pyrimidine chemistry is differentiating the target product from its structural isomers or assessing the quality of the spectrum against alternative solvents.[1]

Comparison 1: Isomer Differentiation (Structural Integrity)

Alternative: (2-Methylpyrimidin-5-yl)methanol Challenge: Both isomers have the same molecular weight and functional groups.[1] Mass spectrometry cannot distinguish them easily.[1]

Feature(4-Methylpyrimidin-5-yl)methanol (Target)(2-Methylpyrimidin-5-yl)methanol (Isomer)
Symmetry Asymmetric Symmetric (Plane through C2-C5)
Aromatic Region Two Distinct Singlets (H2 and H6) separated by ~0.4 ppm.[1]One Signal (2H equivalent) or two very close doublets depending on resolution.[1][2]
Methyl Shift ~2.45 ppm (Adjacent to N and C-substituent)~2.65 ppm (Between two N atoms - more deshielded).[1]
Conclusion Superior Specificity. The presence of two widely separated aromatic signals confirms the 4-methyl substitution pattern.[1]
Comparison 2: Solvent Performance (CDCl3 vs. DMSO-d6)

Objective: Maximize structural information content.

  • In CDCl3: The -OH proton typically appears as a broad, wandering singlet between 2.0–4.0 ppm.[1] The -CH2- appears as a sharp singlet.[1]

  • In DMSO-d6: The -OH proton is "locked" by hydrogen bonding to the solvent, appearing as a sharp triplet (due to splitting by CH2).[1] The -CH2- appears as a doublet.[1]

  • Verdict: DMSO-d6 is the superior alternative for full characterization, as it provides direct evidence of the alcohol functionality through coupling constants.[1]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of (4-Methylpyrimidin-5-yl)methanol using NMR.

NMR_Workflow Start Sample: (4-Methylpyrimidin-5-yl)methanol Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO High Polarity/OH Lock CDCl3 CDCl3 (Alternative) Solvent->CDCl3 Routine/Solubility Analysis Spectral Analysis DMSO->Analysis CDCl3->Analysis Check_Ar Check Aromatic Region (8.5 - 9.1 ppm) Analysis->Check_Ar Check_OH Check Aliphatic Region Analysis->Check_OH Result_Ar Two Distinct Singlets (1H each)? Check_Ar->Result_Ar Confirm_4Me Confirmed: 4-Methyl Isomer Result_Ar->Confirm_4Me Yes Suspect_2Me Suspect: 2-Methyl Isomer (Symmetric) Result_Ar->Suspect_2Me No (Single 2H peak) OH_Signal OH Signal Visible? Check_OH->OH_Signal Coupling Observe CH2-OH Coupling (d/t) OH_Signal->Coupling In DMSO-d6 Broad Broad Singlet (No Coupling) OH_Signal->Broad In CDCl3

Caption: Decision tree for solvent selection and isomer differentiation based on 1H NMR spectral features.

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1][2]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10077133, (4-Methylpyrimidin-5-yl)methanol. Link[1][2]

  • ChemicalBook. (2024).[1] PYRIMIDIN-4-YL-METHANOL 1H NMR Spectrum Data. Link(Used for comparative fragment analysis).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Methylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of (4-Methylpyrimidin-5-yl)methanol. By comparing its predic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of (4-Methylpyrimidin-5-yl)methanol. By comparing its predicted fragmentation with that of structurally related pyrimidine derivatives, we offer insights crucial for the structural elucidation and characterization of this and similar molecules in drug discovery and development.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine and its derivatives are cornerstone heterocyclic compounds, forming the structural basis of nucleic acids and playing vital roles in numerous biological processes. Their broad pharmacological activities, including antiviral, antitumor, and antibacterial properties, have established them as a focal point in medicinal chemistry and drug development.[1][2][3] Mass spectrometry, particularly with electron ionization (EI-MS), is a pivotal analytical technique for the structural characterization of these molecules.[2] A thorough understanding of their fragmentation pathways is paramount for unambiguous identification and for elucidating the structures of novel therapeutic agents.

Proposed Fragmentation Pathway of (4-Methylpyrimidin-5-yl)methanol

The fragmentation of (4-Methylpyrimidin-5-yl)methanol is anticipated to be driven by the interplay between the stable aromatic pyrimidine core and the reactive hydroxymethyl substituent. The molecular ion (M+) is expected to be prominent due to the aromatic nature of the pyrimidine ring.[4] Subsequent fragmentation will likely proceed through several key pathways initiated by the loss of groups associated with the methanol moiety and the methyl group, followed by the characteristic cleavage of the pyrimidine ring.

A primary and highly probable fragmentation step involves the loss of a hydrogen atom from the hydroxymethyl group to form a stable oxonium ion, or the loss of a hydroxyl radical. Another significant fragmentation pathway is the loss of the entire hydroxymethyl group. Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pattern for alcohols.[4] The subsequent fragmentation would then involve the characteristic breakdown of the pyrimidine ring.

fragmentation_pathway M+ (m/z 124) M+ (m/z 124) m/z 123 [M-H]+ M+ (m/z 124)->m/z 123 -H• m/z 107 [M-OH]+ M+ (m/z 124)->m/z 107 -OH• m/z 94 [M-CH2O]+ M+ (m/z 124)->m/z 94 -CH2O m/z 95 [M-CHO]+ m/z 123->m/z 95 -CO m/z 67 m/z 67 m/z 94->m/z 67 -HCN

Caption: Proposed EI fragmentation pathway for (4-Methylpyrimidin-5-yl)methanol.

Comparative Fragmentation Analysis

The fragmentation pattern of a substituted pyrimidine is heavily influenced by the nature and position of its substituents.[1][2]

CompoundKey Fragmentation PathwaysUnique Features
(4-Methylpyrimidin-5-yl)methanol Loss of H, OH, CHO, CH2O; subsequent ring cleavage.Fragmentation driven by the hydroxymethyl group.
4-Methylpyrimidine Primarily ring fragmentation, loss of HCN.Simpler spectrum, dominated by ring fragments.[5]
N-Substituted Pyrimidinones Predominantly side-chain eliminations.[6]Fragmentation focused on the N-substituent.
Pyrimidinethiones Expulsion of the exocyclic sulfur atom.[7]Presence of M+2 isotope peak for sulfur.
Aryl Amino Carbonyl Pyrimidines Cleavage at the amide link, loss of CO.[1]Fragmentation influenced by the amide group.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for obtaining the mass spectrum of (4-Methylpyrimidin-5-yl)methanol using an electron ionization mass spectrometer.

  • Sample Preparation: Dissolve a small amount of (4-Methylpyrimidin-5-yl)methanol in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known fragmentation mechanisms of related compounds.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Instrument Setup Instrument Setup Dissolve Sample->Instrument Setup Sample Introduction Sample Introduction Instrument Setup->Sample Introduction Data Acquisition Data Acquisition Sample Introduction->Data Acquisition Identify Peaks Identify Peaks Data Acquisition->Identify Peaks Propose Fragmentation Propose Fragmentation Identify Peaks->Propose Fragmentation

Caption: General workflow for mass spectrometric analysis.

Predicted Key Fragments for (4-Methylpyrimidin-5-yl)methanol

m/zProposed FragmentOrigin
124[C6H8N2O]+• (Molecular Ion)Intact molecule
123[C6H7N2O]+Loss of H• from the hydroxymethyl group
107[C6H7N2]+Loss of •OH from the hydroxymethyl group
95[C5H5N2]+Loss of CO from the [M-H]+ ion
94[C5H6N2]+•Loss of formaldehyde (CH2O)
67[C4H3N]+•Loss of HCN from the m/z 94 fragment

Conclusion

The mass spectrometry fragmentation pattern of (4-Methylpyrimidin-5-yl)methanol is predicted to be characterized by initial losses from the hydroxymethyl substituent, followed by the systematic cleavage of the pyrimidine ring. The presence of the hydroxymethyl group is expected to induce more complex initial fragmentation steps compared to simpler analogs like 4-methylpyrimidine. This guide provides a foundational framework for interpreting the mass spectrum of this compound and serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based therapeutic agents.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. [URL: https://www.researchgate.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. [URL: https://www.benchchem.
  • Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [URL: http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.ijmc.20140404.03]
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v82-257]
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17333550/]
  • The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1) - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v82-257]
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Pyrimidine, 4-methyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3438468]
  • Fragmentation patterns in the mass spectra of organic compounds - Chemguide. [URL: https://www.chemguide.co.
  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. [URL: https://core.ac.uk/display/82795859]
  • (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5471855.htm]
  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. [URL: https://www.mdpi.com/2218-1989/9/10/217]
  • GNPS Library Spectrum CCMSLIB00000849690. [URL: https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000849690]
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. [URL: https://core.ac.uk/download/pdf/18729221.pdf]
  • (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7162046]
  • 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/777]

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Validation

Technical Comparison Guide: IR Spectroscopic Characterization of Pyrimidine Hydroxymethylation

Topic: IR Spectroscopic Characterization of Pyrimidine Hydroxymethylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The functionalizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopic Characterization of Pyrimidine Hydroxymethylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The functionalization of the pyrimidine ring at the C5 position is a critical modification in medicinal chemistry and epigenetics. Specifically, distinguishing the hydroxymethyl group (-CH₂OH) from the methyl group (-CH₃, as in thymine) or the unsubstituted hydrogen is pivotal for validating the synthesis of antiviral nucleosides and analyzing epigenetic markers like 5-hydroxymethylcytosine (5-hmC).

This guide objectively compares the infrared (IR) spectral performance of the hydroxymethyl-substituted pyrimidine against its structural analogs. It provides a self-validating experimental protocol and analyzes the optimal sampling techniques (ATR vs. Transmission) to ensure data integrity.

Part 1: Technical Deep Dive & Comparative Analysis

The primary challenge in characterizing 5-hydroxymethylpyrimidines is the spectral overlap between the pyrimidine ring vibrations and the substituent absorptions. The hydroxymethyl group introduces three distinct vibrational modes absent in methyl-substituted or unsubstituted analogs: the O-H stretch, the methylene (-CH₂-) stretch, and the C-O stretch.

1.1 Comparative Spectral Fingerprint

The following table contrasts the critical IR absorption peaks of 5-hydroxymethylpyrimidine against its most common analogs: 5-methylpyrimidine (e.g., Thymine moiety) and Unsubstituted Pyrimidine (e.g., Uracil moiety).

Spectral RegionVibrational Mode5-Hydroxymethyl (-CH₂OH) 5-Methyl (-CH₃) Unsubstituted (-H) Differentiation Logic
3200–3550 cm⁻¹ O-H Stretch Broad, Strong (3300–3450 cm⁻¹)AbsentAbsentPrimary Indicator. Presence confirms -OH. Broadness indicates H-bonding.
3000–3100 cm⁻¹ C-H Stretch (Aromatic) Weak, SharpWeak, SharpWeak, SharpNon-diagnostic; present in all aromatic pyrimidines.
2850–2950 cm⁻¹ C-H Stretch (Aliphatic) Medium (-CH₂- sym/asym)Medium (-CH₃ sym/asym)AbsentDifferentiates alkylated from non-alkylated, but -CH₂- and -CH₃ overlap significantly.
1600–1700 cm⁻¹ C=O / C=N / C=C Variable (Ring specific)Variable (Ring specific)VariableRing breathing modes. Shifts slightly due to substituent electronics but not definitive.
1350–1450 cm⁻¹ C-H Bending Scissoring/Wagging (-CH₂-)Umbrella mode (-CH₃)Absent-CH₃ umbrella mode (~1375 cm⁻¹) is sharp and distinct; -CH₂- is often obscured.
1000–1100 cm⁻¹ C-O Stretch Strong, Sharp (~1050 cm⁻¹)AbsentAbsentDefinitive Confirmation. Confirms primary alcohol character.
1.2 Sampling Technique Comparison: ATR vs. Transmission

For the specific detection of the hydroxymethyl group, the choice of sampling technique fundamentally alters the resolution of the O-H stretching region.

  • Attenuated Total Reflectance (ATR):

    • Pros: Minimal sample prep; non-destructive; ideal for rapid screening of solid powders.

    • Cons: Lower path length reduces sensitivity for weak bands.

    • Verdict:Recommended for Routine ID. The C-O stretch at ~1050 cm⁻¹ is strong enough to be detected easily.

  • Transmission (KBr Pellet):

    • Pros: Higher sensitivity; clearer resolution of weak overtones.

    • Cons: KBr is hygroscopic. Absorbed atmospheric water creates a broad O-H peak (3400 cm⁻¹) that false-positives the hydroxymethyl identification.

    • Verdict:Use with Caution. Requires rigorous drying of KBr to distinguish sample -OH from water -OH.

Part 2: Self-Validating Experimental Protocol

Objective: To unequivocally confirm the presence of the 5-hydroxymethyl group on a pyrimidine scaffold using FTIR-ATR, minimizing false positives from atmospheric moisture.

Equipment:

  • FTIR Spectrometer (Mid-IR source, DTGS or MCT detector).

  • Diamond or ZnSe ATR Crystal.

  • Vacuum desiccator.

Step-by-Step Methodology
  • System Validation (The "Zero" State):

    • Clean the ATR crystal with isopropanol.

    • Collect a Background Spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure the background shows minimal CO₂ doublets (2350 cm⁻¹) and water vapor noise. If high, purge the system with dry N₂ for 5 minutes.

  • Sample Pre-Treatment (Crucial for -OH Analysis):

    • Since the target group is -CH₂OH, the sample is likely hygroscopic.

    • Dry the pyrimidine derivative in a vacuum desiccator over P₂O₅ for at least 2 hours prior to analysis to remove surface-adsorbed water.

  • Data Acquisition:

    • Place approx. 2-5 mg of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the anvil until the "Energy/Throughput" meter stabilizes (ensure optimal contact).

    • Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing & Validation:

    • Perform an Atmospheric Correction to subtract residual water vapor/CO₂ lines.

    • Self-Validation Check: Locate the C-O stretch (~1050 cm⁻¹). If this peak is absent, the hydroxymethylation failed, regardless of what the O-H region shows.

Part 3: Visualization of Logic & Workflow
Diagram 1: Analytical Workflow for Hydroxymethyl Detection

This diagram outlines the decision process for sample preparation and acquisition to avoid false positives from moisture.

FTIR_Workflow Start Start: Sample Received Dry Step 1: Vacuum Dry Sample (Remove adsorbed H2O) Start->Dry Clean Step 2: Clean ATR Crystal & Collect Background Dry->Clean Acquire Step 3: Acquire Spectrum (32 Scans, 4cm-1) Clean->Acquire Check_CO Decision: Is Peak @ ~1050 cm-1 Present? Acquire->Check_CO Check_OH Decision: Is Broad Peak @ ~3300 cm-1 Present? Check_CO->Check_OH Yes (Present) Result_Neg Result: Unsubstituted/Methyl Analog Check_CO->Result_Neg No (Absent) Result_Pos Confirmed: 5-Hydroxymethylpyrimidine Check_OH->Result_Pos Yes (Strong) Result_Wet Error: Sample Wet (False O-H) Check_OH->Result_Wet Weak/Ambiguous

Caption: Logical workflow for FTIR-ATR analysis, prioritizing the C-O stretch to validate hydroxymethylation.

Diagram 2: Spectral Differentiation Logic

This diagram illustrates the causality of peak shifts based on the functional group modification.

Spectral_Logic Base Pyrimidine Core Mod_Me Modification: Methyl (-CH3) Base->Mod_Me Mod_HM Modification: Hydroxymethyl (-CH2OH) Base->Mod_HM Signal_Me Signal: C-H Stretch (~2950) No O-H No C-O Mod_Me->Signal_Me Adds Alkyl Mass Signal_HM Signal: C-H Stretch (~2950) O-H Stretch (~3400) C-O Stretch (~1050) Mod_HM->Signal_HM Adds Polar -OH & C-O

Caption: Causal relationship between chemical modification and resulting IR spectral signatures.

References
  • Chaudhary, J. (2025).[1] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1] [Link]

  • Specac Ltd. (2025). Interpreting Infrared Spectra: A Guide to Functional Group Identification. Specac Application Notes. [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments Blog. [Link]

  • National Institutes of Health (NIH). (2024). 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation. PMC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-methyl- and 2-methyl-5-(hydroxymethyl)pyrimidine Isomers

For: Researchers, scientists, and drug development professionals. Introduction In the realm of medicinal chemistry and drug development, the precise identification of positional isomers is a critical, non-negotiable step...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the realm of medicinal chemistry and drug development, the precise identification of positional isomers is a critical, non-negotiable step. The location of a functional group on a heterocyclic scaffold can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. This guide provides a comprehensive, in-depth comparison of two closely related positional isomers: 4-methyl-5-(hydroxymethyl)pyrimidine and 2-methyl-5-(hydroxymethyl)pyrimidine.

As a senior application scientist, my objective is to move beyond theoretical discussions and provide you with a practical, data-driven framework for distinguishing these two compounds in a laboratory setting. This guide is structured to offer not just protocols, but the underlying scientific rationale, enabling you to adapt and troubleshoot these methods effectively. We will delve into spectroscopic and chromatographic techniques that exploit the subtle, yet significant, differences in the electronic and steric environments of these isomers.

The Challenge: Subtle Differences, Significant Consequences

The core challenge in distinguishing between 4-methyl-5-(hydroxymethyl)pyrimidine and 2-methyl-5-(hydroxymethyl)pyrimidine lies in their identical molecular weight and elemental composition. The only difference is the position of the methyl group on the pyrimidine ring. This seemingly minor variation, however, has profound implications for the molecule's electronic distribution and symmetry, which we can exploit for differentiation.

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the precise structure of molecules. For our target isomers, these techniques provide distinct fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most definitive method for distinguishing these isomers. The chemical shift of each proton and carbon is exquisitely sensitive to its local electronic environment. The position of the methyl group—either adjacent to a nitrogen (at C2) or flanked by a nitrogen and a carbon (at C4)—creates a unique electronic landscape for each isomer.

The following table outlines the predicted ¹H NMR chemical shifts for each isomer in a common NMR solvent like DMSO-d₆. These predictions are based on established principles of NMR spectroscopy and data from structurally similar pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine nitrogens significantly influences the chemical shifts of the ring protons.

Proton Assignment Predicted δ (ppm) for 4-methyl-5-(hydroxymethyl)pyrimidine Predicted δ (ppm) for 2-methyl-5-(hydroxymethyl)pyrimidine Rationale for Differentiation
Ring Proton (H2 or H4/H6) H2: ~8.8 ppm (singlet)H6: ~8.5 ppm (singlet)H4 & H6: ~8.6 ppm (singlet, 2H)The number and chemical shifts of the aromatic protons are key differentiators. The 4-methyl isomer will show two distinct singlets for the ring protons, while the 2-methyl isomer will exhibit a single singlet for its two equivalent ring protons.
Methyl Protons (-CH₃) ~2.5 ppm (singlet)~2.6 ppm (singlet)The methyl group at the 2-position is expected to be slightly more deshielded (downfield) due to its proximity to two nitrogen atoms.
Hydroxymethyl Protons (-CH₂OH) ~4.5 ppm (doublet, J ≈ 5 Hz)~4.5 ppm (doublet, J ≈ 5 Hz)These are expected to be similar in both isomers, coupling with the hydroxyl proton.
Hydroxyl Proton (-OH) ~5.4 ppm (triplet, J ≈ 5 Hz)~5.4 ppm (triplet, J ≈ 5 Hz)The chemical shift of the hydroxyl proton can be variable and is dependent on concentration and temperature.

The ¹³C NMR spectra will also show clear differences, particularly in the chemical shifts of the substituted and unsubstituted ring carbons.

Carbon Assignment Predicted δ (ppm) for 4-methyl-5-(hydroxymethyl)pyrimidine Predicted δ (ppm) for 2-methyl-5-(hydroxymethyl)pyrimidine Rationale for Differentiation
C2 ~158 ppm~165 ppmThe C2 carbon, flanked by two nitrogens, is significantly deshielded. The presence of the methyl group directly on C2 in the 2-methyl isomer will further influence its chemical shift.
C4 ~163 ppm~159 ppmThe position of the methyl group directly impacts the chemical shift of the carbon to which it is attached.
C5 ~130 ppm~132 ppmThe electronic environment of C5 is subtly different in each isomer.
C6 ~155 ppm~159 ppmSimilar to C4, the chemical shift of C6 will be influenced by the overall electron distribution in the ring.
Methyl Carbon (-CH₃) ~23 ppm~25 ppmThe methyl carbon at the 2-position is expected to be slightly more downfield.
Hydroxymethyl Carbon (-CH₂OH) ~58 ppm~58 ppmThe chemical shift of this carbon is expected to be very similar in both isomers.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrimidine isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

    • A relaxation delay of 1-5 seconds is standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-180 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Compare the number of signals, chemical shifts, and multiplicities to the predicted data to assign the correct isomeric structure.

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) are predicted to differ due to the different stabilities of the resulting fragments.

The pyrimidine ring is relatively stable, but will fragment in a characteristic manner. The position of the methyl group will influence which fragmentation pathways are favored.

Isomer Predicted Key Fragments (m/z) Plausible Fragmentation Pathway
4-methyl-5-(hydroxymethyl)pyrimidine 138 (M⁺), 121, 109, 94, 67M⁺ (138): Molecular ion.m/z 121: Loss of a hydroxyl radical (·OH).m/z 109: Loss of a formyl radical (·CHO).m/z 94: Loss of the hydroxymethyl group followed by rearrangement.m/z 67: Characteristic pyrimidine ring fragmentation.
2-methyl-5-(hydroxymethyl)pyrimidine 138 (M⁺), 121, 109, 94, 80M⁺ (138): Molecular ion.m/z 121: Loss of a hydroxyl radical (·OH).m/z 109: Loss of a formyl radical (·CHO).m/z 94: Loss of the hydroxymethyl group followed by rearrangement.m/z 80: A key differentiator may arise from the cleavage of the C2-N1/C2-N3 bonds, leading to a fragment containing the methyl group.

The relative intensities of these fragment ions will be crucial for differentiation. The stability of the carbocations and radical fragments formed upon cleavage will dictate the most abundant peaks in the mass spectrum.

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal platform for this analysis, as it provides both chromatographic separation and mass spectral data.

  • GC Column Selection:

    • A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. These columns offer a good balance of dispersive and polar interactions.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

  • Data Analysis:

    • Compare the retention times of the two isomers.

    • Analyze the mass spectrum of each peak and compare the fragmentation patterns to the predicted data.

GCMS_Workflow cluster_injection Injection & Separation cluster_detection Detection & Analysis cluster_output Output & Identification Inject Inject Isomer Mixture GC_Column GC Separation (e.g., DB-5ms) Inject->GC_Column Ionize Electron Ionization (70 eV) GC_Column->Ionize Mass_Analyze Mass Analyzer Ionize->Mass_Analyze Detect Detector Mass_Analyze->Detect Chromatogram Chromatogram (Retention Time) Detect->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Detect->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: GC-MS workflow for isomer analysis.

Chromatographic Separation: Resolving the Isomers in Time

While spectroscopy provides structural information, chromatography is essential for physically separating the isomers, which is often a prerequisite for accurate quantification and isolation.

Gas Chromatography (GC): Leveraging Volatility and Polarity

As positional isomers, 4-methyl- and 2-methyl-5-(hydroxymethyl)pyrimidine will have slightly different polarities and boiling points. The 2-methyl isomer, with the methyl group between two electronegative nitrogen atoms, may exhibit a slightly different dipole moment compared to the 4-methyl isomer. This can be exploited for separation on a GC column. It is anticipated that the 4-methyl isomer may be slightly more polar and thus have a longer retention time on a standard non-polar or mid-polarity column.

High-Performance Liquid Chromatography (HPLC): Fine-Tuning a Separation

HPLC offers a wider range of stationary and mobile phase combinations, allowing for fine-tuning of the separation. For these polar, heterocyclic compounds, reversed-phase HPLC is a suitable starting point.

  • Column Selection:

    • A C18 column is a versatile choice for reversed-phase HPLC.

    • For enhanced selectivity for aromatic compounds, a phenyl-hexyl column could provide alternative π-π interactions with the pyrimidine ring.[1]

  • Mobile Phase:

    • A gradient elution is recommended to ensure adequate separation and reasonable run times.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Detection:

    • UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm or 270 nm) is appropriate.

  • Optimization:

    • If co-elution occurs, adjusting the gradient slope, flow rate, or changing the organic modifier (e.g., to methanol) can alter the selectivity of the separation.

Conclusion: An Integrated Approach for Confident Identification

Distinguishing between 4-methyl-5-(hydroxymethyl)pyrimidine and 2-methyl-5-(hydroxymethyl)pyrimidine requires a multi-faceted analytical approach. While each technique described in this guide can provide valuable information, the most robust and defensible identification comes from the integration of multiple data sources.

  • NMR spectroscopy stands as the most definitive tool for unambiguous structure elucidation.

  • GC-MS offers the dual benefit of chromatographic separation and mass spectral fingerprinting, which is ideal for routine analysis and screening.

  • HPLC provides a powerful and versatile method for separation and quantification, particularly for non-volatile samples or when preparative isolation is required.

By understanding the principles behind these techniques and applying the detailed protocols provided, researchers, scientists, and drug development professionals can confidently distinguish between these critical positional isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Methylpyrimidin-5-yl)methanol

CAS: 2956-01-6 Synonyms: 5-Hydroxymethyl-4-methylpyrimidine; 4-Methyl-5-pyrimidinemethanol Application: Primary intermediate in the synthesis of Thiamine (Vitamin B1) and related pharmaceutical analogs. Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2956-01-6 Synonyms: 5-Hydroxymethyl-4-methylpyrimidine; 4-Methyl-5-pyrimidinemethanol Application: Primary intermediate in the synthesis of Thiamine (Vitamin B1) and related pharmaceutical analogs.

Executive Safety Summary

As a Senior Application Scientist, I often observe a dangerous complacency when handling "intermediate" precursors like (4-Methylpyrimidin-5-yl)methanol. Because it lacks the skull-and-crossbones acute toxicity of some reagents, researchers often relax their protocols.

This is a mistake. Pyrimidine derivatives are potent sensitizers. While the immediate effect is irritation (Skin/Eye/Respiratory), repeated low-level exposure to the dust can lead to long-term hypersensitivity. This guide prioritizes containment of fines (dust) and solvent-specific barrier protection .

Hazard Profile & Risk Assessment

The primary physical risk with CAS 2956-01-6 is its form: a crystalline solid that can easily attrition into fine, inhalable dust.

ParameterClassificationCritical Note
GHS Signal WARNING
Health Hazards H315 (Skin Irritant)Causes localized dermatitis upon contact.
H319 (Eye Irritant)Micro-abrasion from crystals + chemical irritation.
H335 (STOT-SE)Respiratory tract irritation. High risk during weighing.
Physical State Solid (Powder)Melting Point: ~87°C. Prone to static charge build-up.
Reactivity StableIncompatible with strong oxidizing agents and acid chlorides.
Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is state-dependent . Handling the dry solid requires different protocols than handling the compound dissolved in organic solvents (e.g., DCM, Methanol).

The Logic of Glove Selection
  • Dry Solid: Standard Nitrile (0.11 mm) is sufficient.

  • In Solution: The solvent dictates the glove, not the solute.

    • Methanol/Ethanol: Nitrile is acceptable for splash protection.

    • Dichloromethane (DCM):Nitrile provides <2 minutes of protection. Use PVA (Polyvinyl alcohol) or Silver Shield® laminates if dissolving in halogenated solvents.

PPE Decision Logic

The following diagram illustrates the decision-making process for PPE based on the experimental state.

PPE_Selection Start Start: Handling (4-Methylpyrimidin-5-yl)methanol State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution DustRisk Is dust generation likely? (Weighing/Grinding) Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck Hood Work in Fume Hood (Sash at proper height) DustRisk->Hood Yes (Preferred) Respirator Wear N95/P100 Mask + Safety Glasses DustRisk->Respirator No Hood Available Polar Alcohols/Water SolventCheck->Polar Halogen DCM/Chloroform SolventCheck->Halogen Nitrile Standard Nitrile Gloves (Change if splashed) Polar->Nitrile Laminate Silver Shield / PVA Gloves (Nitrile is permeable!) Halogen->Laminate

Figure 1: PPE Decision Tree. Note the critical divergence for halogenated solvents, a common error in organic synthesis labs.

Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (The Critical Zone)

Context: This is where H335 (Respiratory Irritation) is most likely to occur. Organic powders often carry static charges, causing them to "jump" off spatulas and aerosolize.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance is not available in the hood, use a powder containment enclosure .

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This prevents the "leap" effect.

  • Transfer: Do not dump the powder. Use a funnel with a wide stem. If bridging occurs, do not force it with a metal spatula (spark risk); tap gently.

Phase B: Solubilization

Context: (4-Methylpyrimidin-5-yl)methanol is hygroscopic.[1]

  • Solvent Addition: Add solvent slowly. While not violently exothermic, the heat of solution can increase vapor pressure, carrying entrained particles into the air.

  • Vessel Closure: Immediately cap the vessel after addition.

  • Labeling: Mark the container clearly with "Irritant" and the specific solvent used.

Phase C: Spill Response

In the event of a spill, speed is less important than containment .

Spill_Response Spill Spill Detected Assess Assess: Solid vs. Liquid Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill WetWipe Cover with Wet Paper Towel (Prevents Dust) SolidSpill->WetWipe Do NOT Sweep Absorb Use Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Bag Double Bag (Polyethylene) Label as Hazardous WetWipe->Bag Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Spill Response Workflow. Emphasizing the "Wet Wipe" method for solids to prevent aerosolization.

Disposal & Waste Management

Do not dispose of via sink or general trash. As a nitrogen-containing heterocycle, this compound requires specific destruction methods to prevent environmental accumulation.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Organic Solids - Irritant."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents: "Organic Solvents - Non-Halogenated."

    • If dissolved in DCM/Chloroform: "Organic Solvents - Halogenated."

  • Ultimate Fate: High BTU Incineration. This ensures the pyrimidine ring is fully oxidized to Nitrogen oxides (scrubbed at the plant) and CO2.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76260, (4-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-methyl-5-pyrimidinemethanol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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